molecular formula C21H28N6O3 B2834179 3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-33-4

3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2834179
CAS RN: 476482-33-4
M. Wt: 412.494
InChI Key: RQIBZKVUFPJJCU-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Bromophenols and Tetrahydroisoquinolines Synthesis : A study on the red alga Rhodomela confervoides led to the isolation of new bromophenols C-N coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines. These compounds, including variations of purine dione structures, were identified through spectroscopic and chemical methods, highlighting the diversity of naturally occurring purine derivatives and their complex structures (Ma et al., 2007).

  • Crystal Structure of Purine Derivatives : The crystal structure of the compound "8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione" and its comparison with related compounds revealed typical geometry and intramolecular hydrogen bonding, providing insights into the structural basis for potential biological activities of similar purine derivatives (Karczmarzyk & Pawłowski, 1997).

Biological Activities

  • Inhibitory Activities of Purine Dione Derivatives : A study synthesized purine dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, characterized by NMR and ESI MS data, showed moderate to good inhibitory activities, indicating potential therapeutic applications. The structure-activity relationship analysis offers insights into the design of purine-based inhibitors (Mo et al., 2015).

  • Poly(ester amides) Synthesis with Functional Groups : Research into the synthesis of biodegradable polyesteramides with pendant functional groups involved morpholine-2,5-dione derivatives. These compounds were prepared by cyclization and copolymerization, demonstrating the versatility of purine and related structures in the development of materials with potential biomedical applications (Veld et al., 1992).

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-15-5-3-6-16(13-15)14-27-17-18(25(2)21(29)24-19(17)28)23-20(27)22-7-4-8-26-9-11-30-12-10-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIBZKVUFPJJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(3-methylbenzyl)-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

CAS RN

476482-33-4
Record name 3-METHYL-7-(3-METHYLBENZYL)-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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